molecular formula C10H14Cl3N3 B3095944 [2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride CAS No. 1269288-39-2

[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride

Cat. No.: B3095944
CAS No.: 1269288-39-2
M. Wt: 282.6
InChI Key: LLXMNTGVOJFYOB-UHFFFAOYSA-N
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Description

[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is a benzimidazole derivative characterized by a 5-chloro substituent on the benzimidazole core, an ethyl-methylamine side chain at the 2-position, and two hydrochloride counterions. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in drug discovery targeting receptors or enzymes where benzimidazole scaffolds are prevalent. Its structure combines a planar aromatic system with a flexible side chain, enabling diverse molecular interactions .

Properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3.2ClH/c1-12-5-4-10-13-8-3-2-7(11)6-9(8)14-10;;/h2-3,6,12H,4-5H2,1H3,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXMNTGVOJFYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC2=C(N1)C=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is a benzimidazole derivative that has garnered attention for its potential biological activities. The structural features of this compound, including the chloro-substitution and the ethyl-methylamine linkage, suggest possible interactions with various biological targets, making it a candidate for further research in pharmacology and medicinal chemistry.

Structural Characteristics

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₀H₁₅Cl₂N₃
  • Molecular Weight : 248.15 g/mol
  • CAS Number : 1268982-38-2

This compound features a benzimidazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Benzimidazole derivatives are frequently studied for their anticancer potential. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMDA-MB-231 (breast cancer)5.2Induces DNA damage via ROS generation
Similar Benzimidazole DerivativeA375 (melanoma)4.2Apoptosis through p53 pathway activation

The anticancer activity of this compound may be attributed to its ability to induce reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Benzimidazole derivatives often interact with various enzymes, potentially modulating metabolic pathways relevant to disease states.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds in this class have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • ROS Generation : The compound may promote the formation of ROS, leading to oxidative stress in cancer cells.
  • DNA Interaction : It could bind to DNA, causing strand breaks that trigger apoptotic pathways.
  • Enzyme Modulation : The compound may inhibit specific enzymes involved in cell proliferation or survival.

Case Studies

Recent studies have highlighted the efficacy of benzimidazole derivatives in clinical settings:

  • Study on MDA-MB-231 Cells : A study reported that this compound significantly reduced cell viability at concentrations as low as 5.2 µM, indicating potent anticancer activity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds demonstrated effective inhibition of bacterial growth, suggesting potential applications in treating infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Key structural differences among benzimidazole dihydrochloride derivatives lie in the substituent type (e.g., chloro, methoxy, methyl) and position (5- vs. 6- on the benzimidazole ring). Below is a comparative analysis:

Compound Name Substituent (Position) Side Chain Molecular Formula Molecular Weight (g/mol) Key Evidence Reference
[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride 5-Cl Ethyl-methylamine C₁₀H₁₅Cl₃N₃* ~278.6† Target Compound
[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride 5-OCH₃ Ethyl-amine C₁₀H₁₅Cl₂N₃O 250.1
[2-(6-Methoxy-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride 6-OCH₃ Ethyl-amine C₁₀H₁₅Cl₂N₃O 250.1
[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride 5-F Methyl-amine C₈H₁₀Cl₂FN₃ 234.1
[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride 5-OCH₃ Methyl-amine C₉H₁₃Cl₂N₃O 250.1
Key Observations:
  • Methoxy groups, being electron-donating, may improve solubility but reduce metabolic stability .
  • Side Chain Variations : Ethyl-methylamine side chains (target compound) introduce greater steric bulk compared to ethyl-amine or methyl-amine chains, influencing binding affinity and selectivity .
  • Positional Isomerism : 5- vs. 6-substituents (e.g., methoxy) can alter molecular geometry and binding pocket compatibility, as seen in for methoxy positional isomers .

Physicochemical Properties

Dihydrochloride salts generally exhibit higher water solubility than free bases, critical for bioavailability. For example:

  • The methoxy-substituted compound (C₁₀H₁₅Cl₂N₃O) has a polar oxygen atom, likely increasing solubility compared to the chloro analog .
  • The fluoro-substituted derivative (C₈H₁₀Cl₂FN₃) may display intermediate lipophilicity, balancing membrane permeability and solubility .

Pharmacological Implications

While direct pharmacological data are absent in the evidence, structural analogs suggest:

  • Chloro-Substituted Derivatives : Often used in antiviral or antiparasitic agents due to enhanced binding to hydrophobic enzyme pockets.
  • Methoxy-Substituted Derivatives : Common in serotonin receptor modulators, where solubility aids CNS penetration .

Q & A

Q. What are the established synthetic pathways for [2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride?

The synthesis typically involves multi-step reactions starting with substituted benzimidazole precursors. A common approach includes:

  • Step 1 : Formation of the benzimidazole core via cyclization of 4-chloro-1,2-phenylenediamine derivatives under acidic conditions.
  • Step 2 : Alkylation of the benzimidazole nitrogen using 2-chloroethylmethylamine or analogous reagents.
  • Step 3 : Salt formation with hydrochloric acid to yield the dihydrochloride.
    Methodological optimization (e.g., solvent selection, temperature control) is critical to minimize byproducts like N-alkylation isomers .

Q. How is the compound structurally characterized in crystallographic studies?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is employed to resolve the 3D configuration. Key parameters include:

  • Bond angles and distances between the benzimidazole ring and ethylmethylamine side chain.
  • Chlorine atom positioning (5-position on benzimidazole) and hydrogen bonding with hydrochloride counterions.
    Crystallographic data should be cross-validated with spectroscopic methods (e.g., NMR, IR) to confirm purity .

Q. What are the critical physicochemical properties influencing experimental design?

  • Solubility : The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in water at 25°C), crucial for in vitro assays.
  • Stability : Sensitive to light and humidity; store desiccated at -20°C. Degradation products (e.g., free amine) can be monitored via HPLC with UV detection at 254 nm .
  • pKa : Predicted pKa values for the benzimidazole NH (~5.8) and amine groups (~9.2) guide buffer selection in biological assays .

Q. Which analytical techniques are recommended for purity assessment?

  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution). Retention time typically 8–10 minutes.
  • Mass Spectrometry : ESI-MS (positive mode) expected m/z: [M+H]+ 238.1 (free base), [M+2HCl] 310.0 (dihydrochloride).
  • Elemental Analysis : Acceptable tolerance ±0.3% for C, H, N, Cl .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing isomer formation?

  • Temperature Control : Maintain reaction temperatures below 60°C during alkylation to prevent N1/N3 isomerization.
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance reaction efficiency.
  • Purification : Employ flash chromatography (silica gel, DCM:MeOH 10:1) followed by recrystallization from ethanol/water .

Q. What mechanistic insights exist regarding its interaction with biological targets (e.g., enzymes, receptors)?

The compound’s benzimidazole core mimics purine bases, enabling competitive inhibition of ATP-binding pockets (e.g., kinase targets). Advanced studies include:

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with homology-modeled targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for target-ligand interactions.
    Contradictory binding data may arise from protonation state changes under varying pH conditions .

Q. How are contradictions in spectroscopic or crystallographic data resolved?

  • NMR Discrepancies : Assign peaks using 2D techniques (COSY, HSQC) to distinguish overlapping signals (e.g., ethylmethylamine protons vs. solvent).
  • Crystallographic Ambiguities : Refine SHELXL parameters with TWIN commands for twinned crystals or use PLATON to validate hydrogen-bonding networks .

Q. What strategies improve stability in long-term biological assays?

  • Lyophilization : Prepare aliquots in PBS (pH 7.4) and lyophilize to prevent hydrolysis.
  • Antioxidants : Add 0.1% ascorbic acid to buffers to mitigate oxidation of the benzimidazole ring.
    Stability under assay conditions (e.g., 37°C, 5% CO2) should be validated via LC-MS every 24 hours .

Q. How is computational modeling applied to predict structure-activity relationships (SAR)?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO/LUMO energies) with biological activity.
  • MD Simulations : Simulate ligand-receptor dynamics (50 ns trajectories) to identify critical binding residues.
    Validate predictions with mutagenesis studies on target proteins .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling.
  • Spill Management : Neutralize spills with 10% sodium bicarbonate before disposal.
  • Toxicity Screening : Conduct Ames tests and zebrafish embryo assays to preliminarily assess genotoxicity and developmental effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride
Reactant of Route 2
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[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride

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